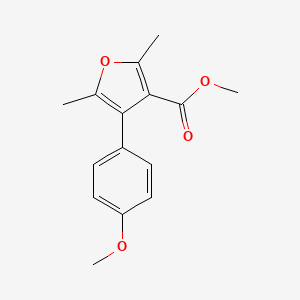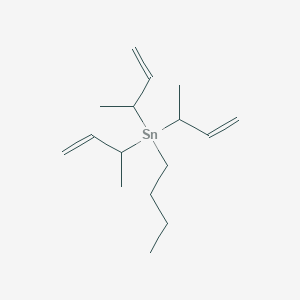
Tri(but-3-en-2-yl)(butyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(but-3-en-2-yl)(butyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to but-3-en-2-yl and butyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts .
Preparation Methods
The synthesis of Tri(but-3-en-2-yl)(butyl)stannane typically involves the reaction of but-3-en-2-yl halides with tributyltin hydride under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired stannane compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Tri(but-3-en-2-yl)(butyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: It acts as a reducing agent in radical reactions, particularly in the reduction of polyacenes.
Substitution: The but-3-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and radical initiators like AIBN for reduction and substitution reactions. Major products formed from these reactions include organotin oxides, hydroxides, and various substituted stannanes .
Scientific Research Applications
Tri(but-3-en-2-yl)(butyl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tri(but-3-en-2-yl)(butyl)stannane involves its ability to donate and accept electrons, making it a versatile reagent in radical reactions. The molecular targets and pathways involved include the formation of radical intermediates, which can then undergo various transformations to yield the desired products .
Comparison with Similar Compounds
Tri(but-3-en-2-yl)(butyl)stannane can be compared with other organotin compounds such as:
Tributyltin hydride: Known for its use in radical reductions but has higher toxicity.
Tri-n-butyltin chloride: Used in similar applications but differs in its reactivity and toxicity profile.
Tetra-n-butyltin: Another organotin compound with different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organotin compounds .
Properties
CAS No. |
88536-76-9 |
|---|---|
Molecular Formula |
C16H30Sn |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
tris(but-3-en-2-yl)-butylstannane |
InChI |
InChI=1S/C4H9.3C4H7.Sn/c4*1-3-4-2;/h1,3-4H2,2H3;3*3-4H,1H2,2H3; |
InChI Key |
ZGEJKLYAHNMYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](C(C)C=C)(C(C)C=C)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
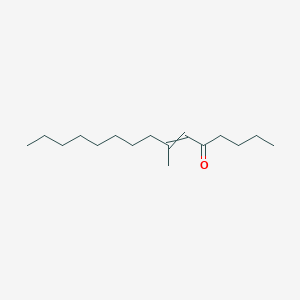

![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)
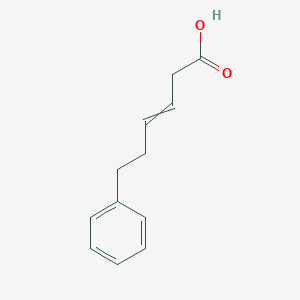
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
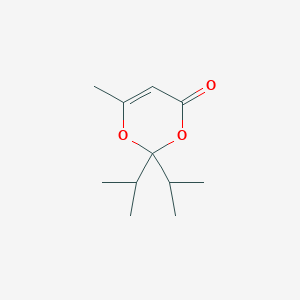
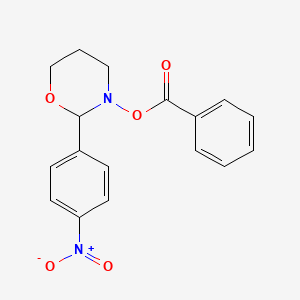
![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)
![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)
